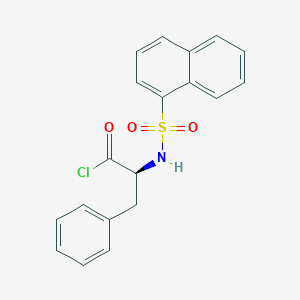

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

Übersicht

Beschreibung

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the empirical formula C10H7ClO2S. It is used as an intermediate product for the synthesis of various organic molecules. The compound consists of a naphthalene ring bonded to a sulfonyl chloride group, making it a valuable reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride can be achieved through the reaction of naphthalene-1-sulfonyl chloride with L-phenylalanine in the presence of a suitable base . The reaction typically involves the use of a solvent such as chloroform or dichloromethane and is carried out under inert atmosphere conditions to prevent moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the naphthalene moiety.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

Desulfitative Carbonylative Stille Cross-Coupling: This reaction involves the coupling of the compound with a tinglucal derivative.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium azide and copper catalysts are used.

Desulfitative Carbonylative Stille Cross-Coupling: Palladium catalysts and organotin reagents are commonly employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted naphthalene derivatives.

Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

Desulfitative Carbonylative Stille Cross-Coupling: Coupled products with carbonyl functionalities.

Wissenschaftliche Forschungsanwendungen

Chemistry

NSP serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its sulfonyl group allows it to participate in various chemical reactions, including:

- Oxidation : Can form sulfonic acid derivatives.

- Reduction : Converts the sulfonyl group to sulfide or thiol.

- Substitution : The sulfonyl group can be replaced with other nucleophiles such as amines or alcohols.

This versatility makes NSP an essential building block in synthetic organic chemistry .

Biology

In biological research, NSP is utilized for studying enzyme mechanisms and protein interactions. It has been shown to inhibit specific enzymes effectively, making it a valuable tool for investigating biochemical pathways. For example, NSP acts as a potent inhibitor of chymotrypsin, which is crucial for understanding proteolytic processes .

Enzyme Inhibition Data :

| Enzyme Target | Inhibition Type | IC50 Value (mM) |

|---|---|---|

| Urease | Competitive | 39.46 ± 0.12 |

| Chymotrypsin | Specific | Not documented |

These results suggest that NSP can significantly reduce enzymatic activity at micromolar concentrations, indicating its potential therapeutic applications .

Medicine

NSP's ability to inhibit enzymes positions it as a candidate for drug development. Its interactions with proteins can modulate biological functions, potentially leading to therapeutic applications in conditions characterized by enzyme dysregulation. For instance, NSP has been investigated for managing phenylalanine levels in patients with phenylketonuria (PKU), highlighting its relevance in dietary management strategies .

Industry

In the industrial sector, NSP is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique reactivity profile allows it to be integrated into various chemical manufacturing processes .

Case Studies

One notable case study explored the application of NSP in metabolic disorders like PKU. The study investigated its potential as a dietary supplement to manage phenylalanine levels effectively, demonstrating its applicability beyond traditional pharmaceutical uses.

Wirkmechanismus

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves its reactivity with nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthalenesulfonyl Chloride: A closely related compound with similar reactivity and applications.

2-Naphthalenesulfonyl Chloride: Another isomer with comparable chemical properties.

Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride used in similar types of reactions.

Uniqueness

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the biological relevance of the L-phenylalanyl moiety. This combination makes it particularly valuable in biochemical and medicinal research.

Biologische Aktivität

N-(1-Naphthalenesulfonyl)-L-phenylalanine chloride (Ns-Phe) is a modified amino acid that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

Ns-Phe is characterized by the presence of a naphthalenesulfonyl group attached to the amino acid phenylalanine. Its molecular formula is with a molecular weight of approximately 392.87 g/mol. The bulky naphthalene moiety contributes to its distinct biological properties, particularly in enzyme inhibition and protein interaction studies.

The biological activity of Ns-Phe primarily arises from its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This is particularly significant in the context of studying enzyme mechanisms and developing potential therapeutic agents.

- Protein-Protein Interactions (PPIs) : Ns-Phe serves as a valuable tool for investigating PPIs by introducing steric hindrance that disrupts binding interactions. This property has been utilized in studies related to HIV pathogenesis, where Ns-Phe was used to identify critical residues involved in the binding of the HIV-1 Nef protein.

Biological Activities

Research indicates that Ns-Phe exhibits several biological activities, including:

Applications in Research

Ns-Phe has a wide range of applications across various scientific fields:

- Organic Synthesis : It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.

- Biochemical Studies : Its role in studying enzyme mechanisms and protein interactions allows researchers to gain insights into cellular processes and disease mechanisms.

- Pharmaceutical Development : Investigated for potential use as an enzyme inhibitor or as part of targeted drug delivery systems, Ns-Phe shows promise in drug design.

Case Studies

Several studies highlight the utility of Ns-Phe in biological research:

- HIV Research : A study demonstrated that incorporating Ns-Phe into specific sites of the HIV-1 Nef protein allowed researchers to elucidate binding interactions critical for viral pathogenesis. This approach provided insights into potential therapeutic targets for HIV treatment.

- Enzyme Inhibition Studies : Research involving Ns-Phe has shown that its presence can significantly reduce the catalytic activity of certain enzymes, suggesting its potential as a lead compound for developing enzyme inhibitors.

Comparative Analysis

To better understand Ns-Phe's biological activity, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(1-Naphthalenesulfonyl)-L-phenylalanine | Modified Amino Acid | Enzyme inhibition, PPI studies |

| N-(4-Nitrophenyl)-L-alanine | Modified Amino Acid | Antitumor activity |

| L-Phenylalanine | Natural Amino Acid | Neurotransmitter precursor |

Eigenschaften

IUPAC Name |

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDECDNASIKPCAM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623460 | |

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146864-62-2 | |

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.